molecular formula C10H11ClN2O2 B1298388 N-[4-(acetylamino)phenyl]-2-chloroacetamide CAS No. 2653-10-3

N-[4-(acetylamino)phenyl]-2-chloroacetamide

Cat. No.: B1298388
CAS No.: 2653-10-3
M. Wt: 226.66 g/mol
InChI Key: UMOGUGDPRBDPOU-UHFFFAOYSA-N
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Description

Nomenclature and Classification

N-[4-(acetylamino)phenyl]-2-chloroacetamide belongs to the broader chemical classification of acetamide derivatives, specifically positioned within the substituted phenylacetamide subcategory. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name reflecting the presence of an acetylamino group at the para position of a phenyl ring, which is subsequently connected to a chloroacetamide moiety. Alternative nomenclature systems have generated several synonymous names for this compound, including N-(4-acetamidophenyl)-2-chloroacetamide, N-(4-acetamidophenyl)-2-chloro-acetamide, and N-(4-acetamidophenyl)-2-chloro-ethanamide.

The chemical classification system places this compound within the amide functional group category, specifically as a chlorinated acetamide derivative. This classification is particularly significant because it establishes the compound's relationship to other biologically active acetamides that have demonstrated various pharmacological properties. The presence of the chloroacetamide functional group further classifies it within the broader family of organochlorine compounds, which have historically played important roles in both synthetic chemistry and biological applications.

From a structural chemistry perspective, the compound exhibits characteristics of both aromatic amides and halogenated acetamides, creating a unique dual classification that influences its chemical behavior and potential reactivity patterns. The acetylamino substituent on the phenyl ring introduces additional hydrogen bonding capabilities, while the chloroacetamide portion provides electrophilic reactivity sites that are characteristic of this compound class.

Historical Context and Development

The development of this compound emerges from the broader historical context of chloroacetamide chemistry, which has its roots in early 20th-century organic synthesis research. Chloroacetamides as a chemical class have been recognized since the early development of synthetic organic chemistry, with their utility in pharmaceutical and agricultural applications becoming apparent through systematic structure-activity relationship studies. The specific compound this compound represents an evolution in this field, where researchers sought to combine the reactivity of chloroacetamide groups with the stability and biological compatibility of acetylated aniline derivatives.

The historical significance of this compound is closely tied to the development of synthetic methodologies for creating substituted acetamides with enhanced biological properties. Early research into acetamide derivatives focused on their potential as pharmaceutical intermediates, leading to the systematic exploration of various substitution patterns on phenyl rings. The incorporation of both acetylamino and chloroacetamide functionalities represents a strategic approach to molecular design, where chemists sought to create compounds that could serve as versatile building blocks for more complex pharmaceutical targets.

Research interest in this specific compound has been documented in chemical literature dating back several decades, with particular attention paid to its synthesis and characterization. The compound's development reflects broader trends in medicinal chemistry, where researchers have consistently sought to create molecular scaffolds that combine multiple functional groups to achieve desired biological or chemical properties. This historical context positions this compound as part of a continuing evolution in synthetic organic chemistry.

Position within Chloroacetamide Family

This compound occupies a distinctive position within the chloroacetamide family, characterized by its unique combination of structural features that distinguish it from other family members. The chloroacetamide family encompasses a broad range of compounds that share the common structural motif of a chloromethyl group attached to an amide carbonyl. Within this family, compounds are typically classified based on their substituent patterns and the nature of the nitrogen-bound groups.

The compound's position within this family is defined by several key structural characteristics that set it apart from simpler chloroacetamide derivatives. Unlike basic chloroacetamide compounds such as 2-chloroacetamide, this molecule features an extended aromatic system with additional functional group complexity. The presence of the acetylamino-substituted phenyl group creates a bifunctional molecule that can participate in multiple types of chemical interactions, positioning it as a more sophisticated member of the chloroacetamide family.

Comparative analysis with other chloroacetamide family members reveals that this compound shares structural similarities with herbicidal chloroacetamides while maintaining distinct differences in substitution patterns. For instance, agricultural chloroacetamides such as acetochlor and s-metolachlor feature aliphatic substituents rather than the aromatic acetylamino system present in this compound. This structural distinction has important implications for the compound's chemical reactivity and potential biological activity profiles.

The compound's relationship to other phenylacetamide derivatives within the chloroacetamide family demonstrates the systematic approach to molecular modification that characterizes this chemical class. Research has shown that substitution patterns on the phenyl ring significantly influence both chemical stability and biological activity, positioning this compound as part of a structure-activity relationship continuum within the broader family.

Chemical Registry Information and Identifiers

The chemical registry information for this compound provides essential identification data that facilitates its use in research and commercial applications. The compound is officially registered under Chemical Abstracts Service number 2653-10-3, which serves as its primary international identifier. This unique registry number enables precise identification and tracking of the compound across chemical databases and regulatory systems worldwide.

Table 1: Primary Chemical Identifiers

Identifier Type Value
Chemical Abstracts Service Number 2653-10-3
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
MDL Number MFCD00186762
EINECS Number Not Available

The molecular formula C₁₀H₁₁ClN₂O₂ provides fundamental information about the compound's elemental composition, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This molecular formula corresponds to a molecular weight of 226.66 grams per mole, which is consistent across multiple chemical databases and supplier specifications.

Table 2: Alternative Chemical Names and Synonyms

Name Type Designation
IUPAC Name This compound
Alternative Name 1 N-(4-acetamidophenyl)-2-chloroacetamide
Alternative Name 2 N-(4-acetamidophenyl)-2-chloro-acetamide
Alternative Name 3 N-(4-acetamidophenyl)-2-chloro-ethanamide
Code Designation SBB000672
Research Code ZINC00043841

Additional registry information includes various database-specific identifiers that facilitate cross-referencing across different chemical information systems. The MDL number MFCD00186762 provides another layer of identification specificity, particularly useful in commercial chemical supply contexts. Various research databases have assigned specific codes to this compound, including AKOS BBS-00003875 and TIMTEC-BB SBB000672, which are commonly used in academic and industrial research settings.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGUGDPRBDPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350447
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2653-10-3
Record name N-[4-(acetylamino)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation Method

This method involves the reaction of 4-acetamidophenylamine with chloroacetyl chloride in the presence of a base.

  • Reagents :

    • 4-Acetamidophenylamine
    • Chloroacetyl chloride
    • Base (e.g., triethylamine)
  • Procedure :

    • Dissolve 4-acetamidophenylamine in an organic solvent (e.g., dichloromethane).
    • Add chloroacetyl chloride dropwise while maintaining the temperature below room temperature.
    • Stir the reaction mixture for several hours at room temperature.
    • Quench the reaction with water and extract the organic layer.
    • Purify the product by recrystallization or chromatography.
  • Yield : Typically yields around 70-85% depending on reaction conditions.

Alternative Synthesis via Intermediates

Another approach utilizes intermediates derived from simpler compounds, which are then transformed into this compound.

  • Starting Materials :

    • Acetaminophen (paracetamol)
    • Chloroacetyl chloride
  • Procedure :

    • React acetaminophen with chloroacetyl chloride in a suitable solvent.
    • Use a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
    • Isolate and purify the product using standard organic chemistry techniques.
  • Yield : This method can provide yields of approximately 60-75%.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Solvent Used Base/Coupling Agent
Direct Acylation 70-85 Several hours Dichloromethane Triethylamine
Synthesis via Intermediates 60-75 Hours Varies (e.g., DCM) EDCI

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
N-[4-(acetylamino)phenyl]-2-chloroacetamide exhibits significant antibacterial properties. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. The acetylamino group enhances the compound's pharmacological profile, making it a candidate for developing new antibacterial agents.

2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in various metabolic pathways. Research indicates that it can bind effectively to specific biological targets, which is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy. It has been noted that similar compounds can inhibit enzymes linked to inflammation and cancer progression .

3. Anticonvulsant Activity
Studies have evaluated derivatives of this compound for their anticonvulsant activity. These studies typically involve testing the compounds in animal models of epilepsy, where they are assessed for their ability to prevent seizures . The structure-activity relationship (SAR) of these compounds suggests that modifications to the phenyl ring can significantly impact their anticonvulsant properties .

Case Study 1: Antibacterial Properties

A study focused on synthesizing and evaluating various derivatives of this compound found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of the acetylamino group in improving binding affinity to bacterial enzymes, thereby increasing efficacy against infections.

Case Study 2: Enzyme Interaction Studies

Interaction studies demonstrated that this compound binds effectively to several key enzymes involved in metabolic pathways. These interactions were assessed using biochemical assays, revealing that the compound could inhibit enzyme activity at low concentrations, suggesting a potential role in therapeutic applications for metabolic disorders .

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Sulfonamide vs. Chloroacetamide : Compounds like N4-Acetylsulfacetamide (4) and Compound 15 replace the chloroacetamide group with sulfonamide linkages. Sulfonamides exhibit stronger hydrogen bonding (evidenced by higher melting points, e.g., 248°C for Compound 4 vs. 227°C for Compound 15), enhancing thermal stability .
  • Heterocyclic Modifications : 2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide introduces a pyrimidine ring, likely improving binding affinity in medicinal applications .

Spectroscopic Trends

  • FTIR : CONH stretches appear consistently between 1670–1690 cm⁻¹ across analogs, confirming amide functionality. Sulfonamide-containing compounds (e.g., Compound 4, 15) show additional SO₂NH stretches near 1144–1152 cm⁻¹ .
  • NMR : Aromatic protons in analogs like Compound 4 resonate at δ 7.77–7.84 (DMSO-d₆), typical for para-substituted phenyl groups. The absence of data for the primary compound suggests similar electronic environments .

Biological Activity

N-[4-(Acetylamino)phenyl]-2-chloroacetamide is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and microbiology. Its unique structure, characterized by an acetylamino group attached to a phenyl ring and a chloroacetamide moiety, contributes to its biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C11H13ClN2O2
  • Molecular Weight : 240.68 g/mol
  • Melting Point : 265–270 °C (dec.)

The compound's reactivity is primarily due to its functional groups, which allow it to participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis.

Antimicrobial Activity

Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. A study involving twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides highlighted their effectiveness against various pathogens:

  • Staphylococcus aureus : Effective against Gram-positive bacteria.
  • Methicillin-resistant Staphylococcus aureus (MRSA) : Demonstrated notable activity.
  • Escherichia coli : Less effective compared to Gram-positive strains.
  • Candida albicans : Moderate effectiveness observed.

These compounds were evaluated using quantitative structure-activity relationship (QSAR) analysis, confirming their compliance with Lipinski’s rule of five, indicating good bioavailability potential .

Anticancer Properties

This compound has been studied for its role as a histone deacetylase inhibitor (HDACi). HDAC inhibitors are crucial in cancer therapy as they can alter gene expression associated with tumor progression. For instance, a derivative known as CI-994 has shown promise in modulating histone acetylation, thus acting as an antitumor agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The acetylamino group can form hydrogen bonds with active sites of enzymes, while the phenyl rings engage in hydrophobic interactions, modulating enzyme activity.
  • Cell Membrane Penetration : The lipophilicity of the compound allows it to pass through cell membranes efficiently, enhancing its biological efficacy against microbial cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameMolecular FormulaUnique FeaturesAntimicrobial Activity
N-(4-Acetylphenyl)-2-chloroacetamideC10H10ClNO2Lacks amino groupModerate
N-(4-Bromophenyl)-2-chloroacetamideC8H7BrClNOContains bromine instead of chlorineHigh against Gram-positive
N-[4-(Acetylsulfamoyl)phenyl]-2-chloroacetamideC10H11ClN2O4SContains sulfamoyl group; enhanced solubilityEffective against various pathogens

This table illustrates how structural modifications impact the biological activities of chloroacetamides, emphasizing the significance of functional groups in determining efficacy against specific bacterial strains .

Case Studies and Research Findings

  • Antimicrobial Testing : A comprehensive study assessed the antimicrobial potential of various N-substituted chloroacetamides. Results indicated that compounds bearing halogenated p-substituted phenyl rings exhibited superior activity due to increased lipophilicity, facilitating better membrane penetration .
  • Cancer Research : In vitro assays demonstrated that certain derivatives of this compound showed promising antiproliferative effects on cancer cell lines such as HeLa cells. These findings support the compound's potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(acetylamino)phenyl]-2-chloroacetamide, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, chloroacetyl chloride reacts with 4-acetamidoaniline in the presence of a base (e.g., triethylamine) in dichloromethane at low temperatures (273 K) to minimize side reactions . Key intermediates are characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm amide C=O stretches (~1680 cm⁻¹) and sulfonamide S=O bands (~1144 cm⁻¹) . Nuclear magnetic resonance (NMR) spectroscopy is used to verify aromatic proton environments and acetamide methyl groups (δ ~2.1 ppm for CH₃) .

Q. How is the crystal structure of this compound determined?

  • Methodology : Single-crystal X-ray diffraction (XRD) resolves bond lengths, angles, and packing interactions. For analogous chloroacetamides, intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the lattice . Data collection parameters (e.g., Mo-Kα radiation, λ = 0.71073 Å) and refinement using software like SHELX ensure accuracy. Displacement parameters for hydrogen atoms are constrained using riding models .

Q. What spectroscopic techniques are critical for verifying the purity of this compound?

  • Methodology :

  • FTIR : Identifies functional groups (e.g., amide I/II bands at ~1680 and ~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, chloroacetamide CH₂ at δ ~4.2 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₁ClN₂O₂: 226.05) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the synthesis of derivatives like sulfonamides or thiazolidinones?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., dry acetone) enhance nucleophilicity in SN2 reactions, as seen in the synthesis of sulfonamide derivatives using K₂CO₃ and KI .
  • Catalysts : KI facilitates halogen exchange in chloroacetamide derivatives, improving yields in thiazolidinone formation . Comparative studies using alternative catalysts (e.g., NaH or DBU) can resolve contradictions in reaction efficiency .

Q. What computational strategies predict the reactivity of this compound with metal ions or biomolecules?

  • Methodology :

  • Molecular Docking : Used to study interactions with Hg(II) ions, as demonstrated in thiacalixarene derivatives. Software like AutoDock calculates binding constants and identifies coordination sites .
  • Density Functional Theory (DFT) : Models electron distribution in the acetamide moiety to predict sites for electrophilic attack (e.g., carbonyl oxygen or chloro group) .

Q. How can contradictory data on reaction yields or byproduct formation be resolved?

  • Methodology :

  • Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) .
  • Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., dichlorinated derivatives or hydrolysis products) .
  • Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to optimize time and temperature .

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